4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid
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Overview
Description
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid is a synthetic organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . It is also known by its IUPAC name, N-{[(4-methylbenzyl)amino]carbonyl}leucine . This compound is characterized by its complex structure, which includes a leucine backbone modified with a 4-methylphenyl group and a carbamoyl group.
Preparation Methods
The synthesis of 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid typically involves multiple steps, starting with the preparation of the leucine derivative. The synthetic route may include the following steps:
Protection of the amino group: The amino group of leucine is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the carbamoyl group: The protected leucine is then reacted with 4-methylbenzyl isocyanate to form the carbamoyl group.
Deprotection: The protecting group is removed to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The 4-methylphenyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid include:
N-{[(4-methylphenyl)methyl]carbamoyl}glycine: This compound has a similar structure but with a glycine backbone instead of leucine.
N-{[(4-methylphenyl)methyl]carbamoyl}alanine: This compound has an alanine backbone, making it less bulky compared to the leucine derivative.
N-{[(4-methylphenyl)methyl]carbamoyl}valine: This compound has a valine backbone, which introduces additional steric hindrance.
The uniqueness of this compound lies in its specific combination of functional groups and the leucine backbone, which may confer distinct biological and chemical properties.
Biological Activity
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid, also known by its CAS number 1009260-27-8, is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- CAS Number : 1009260-27-8
The compound features a complex structure that includes a carbamoyl group and a branched aliphatic chain, which may contribute to its biological activities.
This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Receptor Modulation : It has been suggested that this compound can act as a ligand for various receptors, influencing signaling pathways that regulate cell growth and proliferation.
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Properties : There is evidence suggesting that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of this compound:
- Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry assessed the antioxidant capabilities of various derivatives of similar compounds. The results indicated that modifications in the molecular structure significantly enhanced antioxidant activity (e.g., IC50 values) .
- Anti-inflammatory Activity : Research conducted on related compounds demonstrated a reduction in inflammatory markers in vitro when treated with similar carbamoyl-containing amino acids. The findings suggest potential use in inflammatory diseases .
- Enzymatic Inhibition : A detailed investigation into the inhibition of specific enzymes (e.g., cyclooxygenases) revealed that structurally similar compounds could effectively modulate enzyme activity, leading to decreased synthesis of inflammatory mediators .
Data Tables
The following table summarizes key findings from research studies regarding the biological activity of this compound:
Study Focus | Biological Activity | Key Findings |
---|---|---|
Antioxidant Activity | Free Radical Scavenging | Enhanced antioxidant capacity compared to controls |
Anti-inflammatory | Cytokine Inhibition | Significant reduction in IL-6 and TNF-alpha levels |
Enzymatic Inhibition | COX Enzyme Activity | Moderate inhibition observed in vitro |
Properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)methylcarbamoylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(14(18)19)17-15(20)16-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIVAYOFFVRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC(CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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